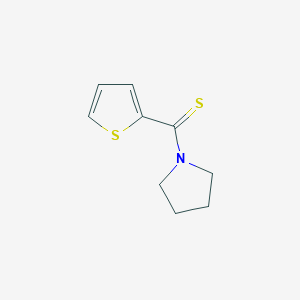
Pyrrolidin-1-yl(thiophen-2-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-1-yl(thiophen-2-yl)methanethione is a heterocyclic compound that features a pyrrolidine ring attached to a thiophene ring via a methanethione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(thiophen-2-yl)methanethione typically involves the reaction of pyrrolidine with thiophene-2-carbaldehyde in the presence of a sulfurizing agent. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the thione functionality. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidin-1-yl(thiophen-2-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Brominated or nitrated thiophene derivatives
Aplicaciones Científicas De Investigación
Pyrrolidin-1-yl(thiophen-2-yl)methanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of Pyrrolidin-1-yl(thiophen-2-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophen-2-ylmethanethione: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
Pyrrolidin-2-ylmethanethione: Contains a different heterocyclic ring, leading to distinct chemical and biological properties.
Thiophen-2-ylmethylamine: Features an amine group instead of a thione, resulting in different reactivity and applications.
Uniqueness
Pyrrolidin-1-yl(thiophen-2-yl)methanethione is unique due to the combination of the pyrrolidine and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H11NS2 |
|---|---|
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
pyrrolidin-1-yl(thiophen-2-yl)methanethione |
InChI |
InChI=1S/C9H11NS2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |
Clave InChI |
GRKPGDNGSVJNGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=S)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


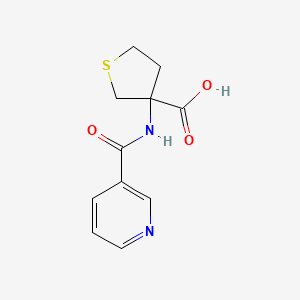
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
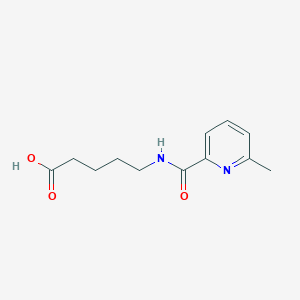
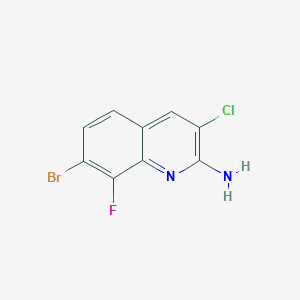

![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
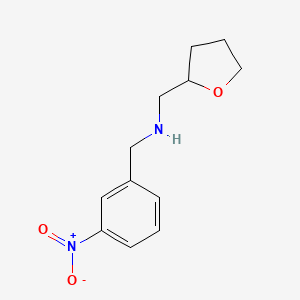
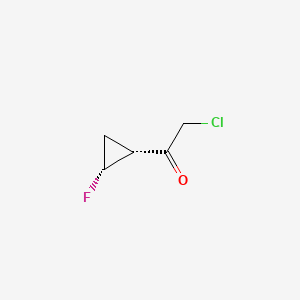

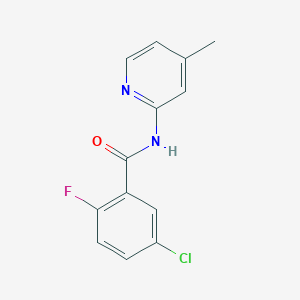
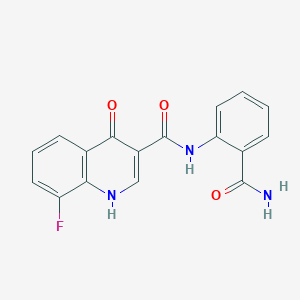

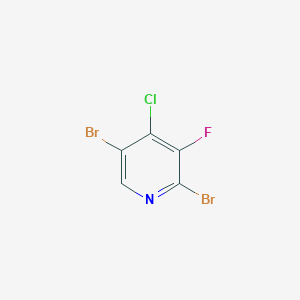
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
